molecular formula C10H12N2O2 B262464 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine

4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine

Cat. No. B262464
M. Wt: 192.21 g/mol
InChI Key: XLIJWXXMBCYZET-UHFFFAOYSA-N
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Description

4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine, also known as NTNH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action has been studied extensively. In

Scientific Research Applications

4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several potential scientific research applications. One of the most promising applications is in the field of organic electronics. Researchers have found that this compound can be used as a dopant in organic semiconductors, which can improve their electrical conductivity. Additionally, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not fully understood, but researchers have identified several potential pathways. One potential mechanism of action is through the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Another potential mechanism of action is through the inhibition of the MAP kinase signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for research. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. However, one limitation is that this compound is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Additionally, researchers could explore the use of this compound in other applications, such as in the field of organic electronics. Finally, researchers could investigate ways to optimize the synthesis method to increase yield and purity.

properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h5-6H,1-4,11H2

InChI Key

XLIJWXXMBCYZET-UHFFFAOYSA-N

SMILES

C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Amino-5,6,7,8-tetrahydronaphthaline was converted to 1-acetamino-5,6,7,8-tetrahydronaphthaline according to Method A2a, Step 1. The acetanilide was converted to 1-acetamino-4-nitro-5,6,7,8-tetrahydronaphthaline according according to Method A2a, Step 2. The acetanilide was deprotected according to Method A2a, Step 3 to give 1-amino-4-nitro-5,6,7,8-tetrahydronaphthaline. The aniline was converted to 4-nitro-5,6,7,8-tetrahydro-1-naphthyl isothiocyanate according to Method A2a, Step 3. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 4-nitro-5,6,7,8-tetrahydro-1-naphthyl isothiocyanate according to Method C1a to give 2-(4-nitro-5,6,7,8-tetrahydro-1-naphthylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2a to afford 1-isobutyl-2-(4-nitro-5,6,7,8-tetrahydro-1-naphthylimino)-3-thia-1-azaspiro[4.4]nonane.
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